2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)
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Overview
Description
2,6-Dichloro-4-nitroaniline: and 1,2,3,4,5-pentachloro-6-nitrobenzene are two distinct organic compounds with significant applications in various fields.
2,6-Dichloro-4-nitroaniline: is an organic compound with the formula O2NC6H2Cl2NH2. It is primarily used as a precursor to azo dyes, particularly disperse brown 1 . This compound is a yellow solid and is known for its applications in the dye and agricultural industries .
1,2,3,4,5-Pentachloro-6-nitrobenzene: It is an off-white to yellow crystalline solid with a musty odor . PCNB is used to suppress the growth of fungi in various crops and to prevent the formation of slime in industrial waters .
Preparation Methods
2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .
Chemical Reactions Analysis
2,6-Dichloro-4-nitroaniline: undergoes various chemical reactions, including:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with strong electrophiles such as acyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
1,2,3,4,5-Pentachloro-6-nitrobenzene: undergoes:
Reduction Reactions: It can be reduced to pentachloroaniline (PCA) and pentachlorophenol (PCP) through hydrolysis.
Substitution Reactions: It reacts with ethanol and potassium hydroxide to yield pentachlorophenetole.
Scientific Research Applications
2,6-Dichloro-4-nitroaniline: is used in:
Chemistry: As a precursor for azo dyes and other organic compounds.
Biology: In studies related to its fungicidal properties.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and agricultural chemicals.
1,2,3,4,5-Pentachloro-6-nitrobenzene: is used in:
Agriculture: As a fungicide to control fungal growth in crops such as cotton, rice, and seed grains.
Industry: To prevent slime formation in industrial waters.
Environmental Studies: To study its degradation products and their impact on the environment.
Mechanism of Action
2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .
Comparison with Similar Compounds
2,6-Dichloro-4-nitroaniline: can be compared with other dichloronitroanilines, such as 2,5-dichloro-4-nitroaniline. While both compounds have similar structures, their reactivity and applications may differ due to the position of the chlorine atoms .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is similar to other chlorinated nitrobenzenes, such as hexachlorobenzene (HCB). Both compounds are used as fungicides, but their effectiveness and environmental impact may vary .
Properties
CAS No. |
37203-85-3 |
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Molecular Formula |
C12H4Cl7N3O4 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2 |
InChI Key |
NYAZAOQABAWNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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